4-(4-Tolyl)furan-2-boronic acid pinacol ester
Overview
Description
4-(4-Tolyl)furan-2-boronic acid pinacol ester is an organic compound that belongs to the class of boronic esters. It is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tolyl)furan-2-boronic acid pinacol ester typically involves the reaction of 4-(4-Tolyl)furan-2-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, and in an organic solvent such as tetrahydrofuran or dichloromethane. The reaction can be represented as follows:
4-(4-Tolyl)furan-2-boronic acid+Pinacol→4-(4-Tolyl)furan-2-boronic acid pinacol ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tolyl)furan-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing a biaryl or styrene derivative.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: Corresponding hydrocarbons.
Scientific Research Applications
4-(4-Tolyl)furan-2-boronic acid pinacol ester has numerous applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the development of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug candidates.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4-(4-Tolyl)furan-2-boronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-(4-Tolyl)furan-2-boronic acid pinacol ester can be compared with other boronic esters, such as:
- 4-Pyrazoleboronic acid pinacol ester
- 5-Methyl-2-furanboronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Uniqueness
This compound is unique due to its specific structure, which combines a furan ring with a tolyl group. This unique structure imparts distinct reactivity and stability, making it particularly useful in certain synthetic applications.
Biological Activity
4-(4-Tolyl)furan-2-boronic acid pinacol ester is a boronic ester with a unique structural composition that includes a furan ring and a para-tolyl group. Its molecular formula is CHBO, and it has a molecular weight of approximately 194.04 g/mol. This compound is primarily recognized for its role in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is pivotal in forming biaryl compounds. While specific biological activities of this compound are not extensively documented, it is essential to explore its potential biological implications based on the characteristics of similar compounds in the boronic acid class.
The synthesis of this compound typically involves reactions that generate boronic esters from boronic acids and pinacol. This compound can be synthesized through various methods, emphasizing its versatility in organic chemistry.
Key Reactions:
- Suzuki-Miyaura Coupling: The primary chemical reaction involving this compound is its participation in cross-coupling reactions with electrophiles, often facilitated by palladium catalysts. The mechanism involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Potential Biological Activities
- Enzyme Inhibition: Boronic acids and their derivatives have been studied for their ability to inhibit proteasomes, which play a crucial role in protein degradation pathways. This inhibition can lead to growth inhibition in cancer cells.
- Antimicrobial Properties: Compounds containing furan moieties are known for diverse pharmacological effects, including antimicrobial activities. The furan ring may enhance the compound's interaction with biological targets.
- Anticancer Activity: Similar boronic acids have demonstrated anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.
Comparative Analysis with Related Compounds
A comparative analysis helps elucidate the potential biological implications of this compound by examining structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Methylphenylboronic acid pinacol ester | Boronic ester | Contains a methyl group affecting reactivity |
2-(2-Tolyl)pyrimidine-4-boronic acid pinacol ester | Boronic ester with pyrimidine | Different heterocyclic structure |
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester | Boronic ester with thiazole | Features sulfur in heterocyclic structure |
These compounds exhibit varying degrees of reactivity and biological activity due to differences in their substituents and ring structures.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with boronic acids:
- Anticancer Activity: A study indicated that certain boronic acid derivatives act as proteasome inhibitors, halting cell cycle progression at the G2/M phase in U266 cells, leading to significant growth inhibition .
- Antiviral Activity: Research has shown that some boronic acids exhibit antiviral properties by inhibiting HIV replication through interactions with viral proteins .
- Mechanism of Action: The mechanism of action for many boronic acids involves binding to specific enzymes or receptors, inhibiting their activity and exerting biological effects such as antimicrobial action or cancer cell growth suppression .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-6-8-13(9-7-12)14-10-15(19-11-14)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGUHHEMVUAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145607 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-63-6 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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